

# Technical Guide: 4-(fluoromethyl)-N-methylbenzamide

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## Compound of Interest

Compound Name: 4-(fluoromethyl)-N-methylbenzamide

CAS No.: 118507-31-6

Cat. No.: B2841900

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## Nomenclature, Synthesis, and Medicinal Chemistry Applications

### Part 1: Nomenclature & Chemical Identity[1][2][3]

The primary request concerns the IUPAC name and identity of the compound. While "4-(fluoromethyl)-N-methylbenzamide" is a valid systematic name, understanding its derivation ensures precision in technical communication.

### IUPAC Nomenclature Breakdown

The preferred IUPAC name (PIN) is derived by identifying the principal functional group and the parent structure.

- Parent Structure: Benzamide (Benzene ring attached to a carboxamide group,  $-\text{CONH}_2$ ).
- Principal Substituent: The nitrogen atom of the amide is substituted with a methyl group.

- Designation: N-methyl[1][2][3]
- Secondary Substituent: The benzene ring at position 4 (para) is substituted with a fluoromethyl group (-CH<sub>2</sub>F).
  - Designation: 4-(fluoromethyl)[4][2][5][6]

Full Systematic Name: **4-(fluoromethyl)-N-methylbenzamide** Alternative Name: N-Methyl-4-(fluoromethyl)benzene-1-carboxamide

## Chemical Profile Table[3]

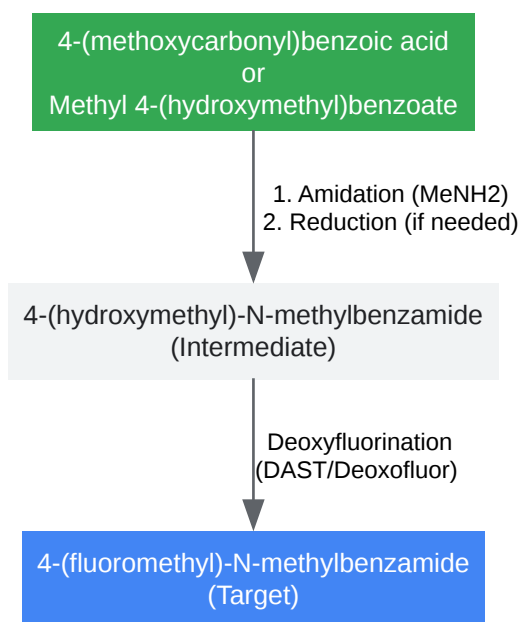
Property	Data	Note
CAS Registry Number	118507-31-6	Distinct from 4-fluoro-N-methylbenzamide (CAS 701-49-5)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> FNO	
Molecular Weight	167.18 g/mol	
SMILES	CNC(=O)C1=CC=C(C1)CF	
LogP (Predicted)	~1.2 - 1.5	Moderately lipophilic
H-Bond Donors	1 (Amide NH)	
H-Bond Acceptors	2 (Amide O, Fluorine)	

## Part 2: Synthesis & Experimental Protocols

The synthesis of benzyl fluorides requires specific attention to prevent hydrolysis or polymerization. The most robust route involves the deoxyfluorination of the corresponding benzyl alcohol precursor.

## Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into stable precursors.



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Figure 1: Retrosynthetic strategy focusing on late-stage fluorination to avoid side reactions.

## Protocol A: Deoxyfluorination (Recommended)

This method uses Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) to convert the benzyl alcohol to the benzyl fluoride.

Reagents:

- Precursor: 4-(hydroxymethyl)-N-methylbenzamide (1.0 eq)
- Fluorinating Agent: DAST (1.2 eq)
- Solvent: Dichloromethane (DCM), anhydrous
- Temperature: -78°C to RT

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-(hydroxymethyl)-N-methylbenzamide and dissolve in anhydrous DCM (0.1 M concentration).

- Addition: Cool the solution to  $-78^{\circ}\text{C}$  (dry ice/acetone bath). Add DAST dropwise via syringe. Caution: DAST reacts violently with water.
- Reaction: Stir at  $-78^{\circ}\text{C}$  for 30 minutes, then allow the mixture to warm to room temperature (RT) over 2 hours. Monitor by TLC (silica; EtOAc/Hexane).[7]
- Quench: Cool back to  $0^{\circ}\text{C}$ . Quench carefully with saturated aqueous  $\text{NaHCO}_3$ . Note:  $\text{CO}_2$  evolution will occur.
- Workup: Extract with DCM (3x). Wash combined organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purification: Flash column chromatography ( $\text{SiO}_2$ ). Benzyl fluorides can be unstable on silica; use neutral alumina if decomposition is observed, or elute quickly.

## Protocol B: Amide Coupling (Alternative)

If starting from 4-(fluoromethyl)benzoic acid (commercially available but expensive), the amide bond is formed last.

- Activation: Dissolve 4-(fluoromethyl)benzoic acid in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.
- Coupling: Add methylamine (2.0 M in THF, 1.2 eq).
- Isolation: Stir for 4-12 hours. Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then  $\text{NaHCO}_3$ .

## Part 3: Medicinal Chemistry Applications[6][11]

This compound serves as a critical probe in drug discovery, primarily for Metabolic Blocking and Bioisosterism.

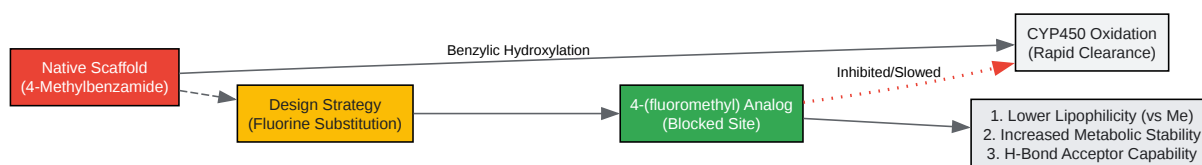
### Metabolic Blocking (The "Methyl Scan")

The 4-methyl group on a benzamide is a "soft spot" for metabolism. Cytochrome P450 enzymes (CYPs) rapidly oxidize benzylic methyl groups to alcohols and carboxylic acids, leading to rapid clearance.

- Strategy: Replacing a hydrogen with fluorine ( $-\text{CH}_3 \rightarrow -\text{CH}_2\text{F}$ ) drastically reduces the rate of Hydrogen Atom Transfer (HAT) due to the strength of the C-F bond and the electron-withdrawing effect of fluorine, which deactivates the benzylic C-H bonds.
- Outcome: Increased metabolic half-life ( ) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

## Bioisosteric Logic (Graphviz)

The following diagram details the mechanistic logic of using this scaffold to improve drug properties.



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Figure 2: Mechanistic rationale for substituting methyl with fluoromethyl groups in lead optimization.

## Part 4: Safety & Handling

Researchers must treat **4-(fluoromethyl)-N-methylbenzamide** with specific precautions due to the reactivity of the benzyl fluoride moiety.

- Alkylating Potential: Unlike aryl fluorides (stable), benzyl fluorides are potential alkylating agents. They can react with nucleophiles (DNA, proteins) under physiological conditions, potentially leading to toxicity. This makes them less common in final drugs but valuable as reactive intermediates or specific covalent inhibitors.
- Hydrolysis: In the presence of strong acids or Lewis acids, the C-F bond can ionize to form a benzylic cation, which reacts with water to release Hydrogen Fluoride (HF).

- Storage: Store under inert atmosphere at -20°C. Avoid glass containers if long-term storage involves moisture; use PTFE-lined vials.

## References

- PubChem.Compound Summary: 4-fluoro-N-methylbenzamide (Structural Analog/Isomer Analysis). National Library of Medicine.[8] [[Link](#)]
- Beilstein J. Org. Chem.Benzylic C(sp<sup>3</sup>)–H fluorination strategies in medicinal chemistry.[9] (2024).[9] [[Link](#)]
- Thieme Chemistry.Synthesis of Benzylic Fluorides: Electrochemical and Chemical Methods. Science of Synthesis. [[Link](#)]

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